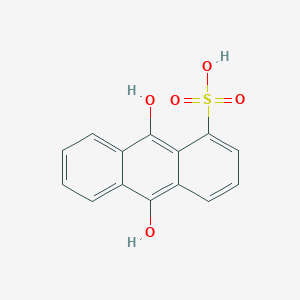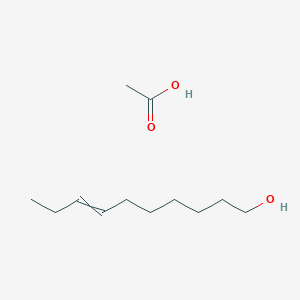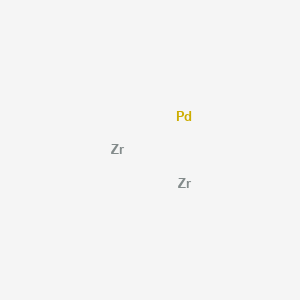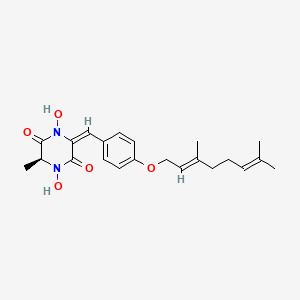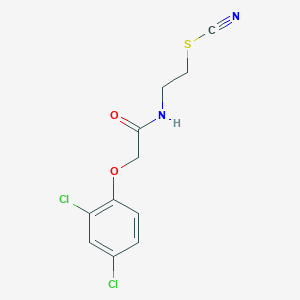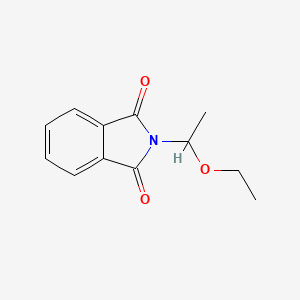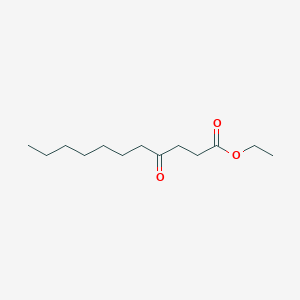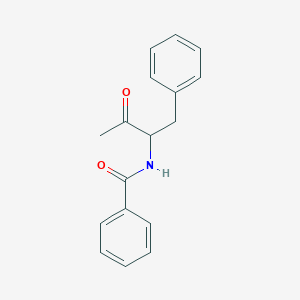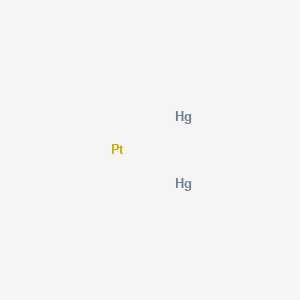
Mercury--platinum (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury–platinum (2/1) is an intermetallic compound formed by the combination of mercury and platinum in a 2:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various scientific fields. The interaction between mercury and platinum results in the formation of stable intermetallic phases, which exhibit distinct physical and chemical characteristics.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of mercury–platinum (2/1) typically involves the reaction of elemental mercury with platinum under controlled conditions. One common method is the electrodeposition of mercury onto platinum foils, followed by heating to facilitate the formation of intermetallic compounds. The reaction is carried out in a vacuum or inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of mercury–platinum (2/1) may involve similar techniques but on a larger scale. The use of advanced equipment such as thermogravimetry and differential scanning calorimetry ensures precise control over reaction conditions, leading to the efficient formation of the desired intermetallic compound .
化学反应分析
Types of Reactions: Mercury–platinum (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both mercury and platinum.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid, resulting in the formation of mercury(II) and platinum(IV) oxides.
Reduction: Reducing agents like hydrogen gas can reduce the compound back to its elemental forms.
Substitution: Mercury–platinum (2/1) can undergo substitution reactions with halogens, leading to the formation of halide complexes.
Major Products Formed: The major products formed from these reactions include various oxides, halides, and other intermetallic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
Mercury–platinum (2/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding metal interactions with biomolecules.
作用机制
The mechanism by which mercury–platinum (2/1) exerts its effects involves the interaction of its constituent metals with various molecular targets. In biological systems, the compound can bind to DNA and proteins, leading to the inhibition of cellular processes and induction of apoptosis. The platinum component is particularly effective in forming crosslinks with DNA, disrupting replication and transcription . Additionally, the compound’s ability to undergo redox reactions allows it to modulate cellular redox states, further influencing its biological activity .
相似化合物的比较
Platinum(II) complexes: These compounds, such as cisplatin, are widely used in cancer treatment due to their ability to form DNA crosslinks.
Mercury(II) compounds: These include mercury(II) chloride and mercury(II) oxide, which are known for their toxicity and use in various industrial applications
Uniqueness: Mercury–platinum (2/1) stands out due to its unique combination of mercury and platinum, resulting in distinct chemical and physical properties. Unlike simple platinum or mercury compounds, the intermetallic nature of mercury–platinum (2/1) provides enhanced stability and reactivity, making it suitable for specialized applications in research and industry .
属性
CAS 编号 |
12162-33-3 |
|---|---|
分子式 |
Hg2Pt |
分子量 |
596.27 g/mol |
IUPAC 名称 |
mercury;platinum |
InChI |
InChI=1S/2Hg.Pt |
InChI 键 |
QXVSTBMHJXGHBQ-UHFFFAOYSA-N |
规范 SMILES |
[Pt].[Hg].[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)

